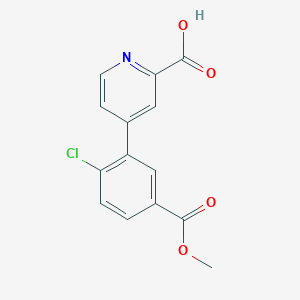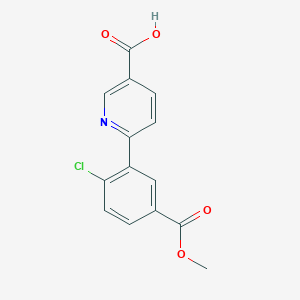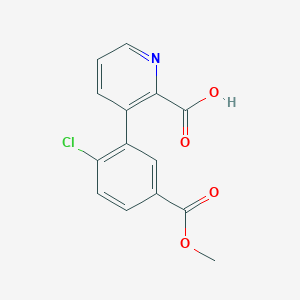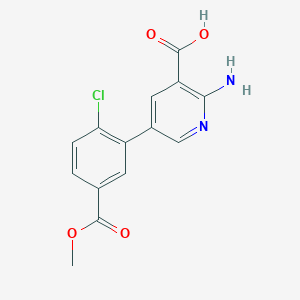
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (CMPA) is a widely used organic compound with many applications in scientific research. CMPA is a colorless solid with a melting point of 113-115 °C and a molecular weight of 216.63 g/mol. It is a widely used reagent in many organic reactions and has been used in the synthesis of many different compounds. CMPA is used in the synthesis of chiral compounds, peptides, and other organic compounds with a wide range of applications.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has a wide range of applications in scientific research, including in the synthesis of a variety of compounds. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is used as a reagent in the synthesis of chiral compounds and peptides, and has been used in the synthesis of peptide-based drugs. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the synthesis of other organic compounds, such as amino acids and nucleotides. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is also used in the synthesis of polymers, catalysts, and other materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood, but it is believed to involve the formation of an intermediate product, which is then converted to the desired product. The intermediate product is formed by the reaction of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% with a nucleophile, such as an amine or an alcohol. The intermediate product is then converted to the desired product by a process known as hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% are not fully understood, but it is believed to have a range of effects on the body. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-microbial effects, and has been used in the treatment of bacterial infections. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been shown to have antifungal and anti-cancer effects, and has been used in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is its low toxicity, which makes it a safe reagent to use in lab experiments. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is also a relatively inexpensive reagent, which makes it an attractive option for researchers. However, 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not a very stable compound, and can decompose over time. Furthermore, 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future applications for 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used in the synthesis of new pharmaceuticals and other compounds, and could be used to treat a variety of diseases and conditions. 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% could also be used in the synthesis of polymers and catalysts, and could be used in the development of new materials. Furthermore, 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used in the synthesis of chiral compounds and peptides, and could be used in the development of new drugs. Finally, 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used in the development of new diagnostic and therapeutic agents.
Méthodes De Synthèse
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized in a variety of ways. One of the most common methods is the reaction of a phenol with a chloroformate in the presence of a base. This reaction produces a chloroformate ester, which is then hydrolyzed to form 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is shown below:
Phenol + Chloroformate → Chloroformate Ester → 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-2-3-11(15)10(6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVADMZAVAPZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394004.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394007.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394008.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394028.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)



